4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the phenylthioethyl group: This step involves the reaction of the oxadiazole intermediate with a phenylthioethyl halide in the presence of a base such as potassium carbonate.
Attachment of the benzamide moiety: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving oxadiazole derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The oxadiazole ring and the phenylthioethyl group may play crucial roles in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide imparts unique chemical and biological properties compared to its thiadiazole and triazole analogs. The oxadiazole ring may offer different electronic properties and reactivity, making this compound a valuable tool for specific applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-8-6-12(7-9-13)16(22)19-17-21-20-15(23-17)10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSIHLLPHAZAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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